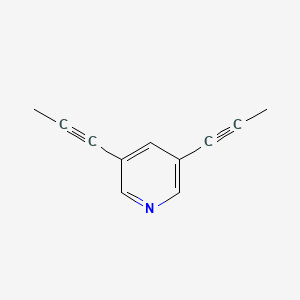

3,5-Bis(prop-1-ynyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3,5-bis(prop-1-ynyl)pyridine |

InChI |

InChI=1S/C11H9N/c1-3-5-10-7-11(6-4-2)9-12-8-10/h7-9H,1-2H3 |

InChI Key |

PIOWRYSSYZMZHK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC(=CN=C1)C#CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Bis Prop 1 Ynyl Pyridine and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

The introduction of alkynyl moieties onto a pyridine (B92270) ring is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts, in particular, have proven to be highly effective for this transformation. These methods generally involve the reaction of a halogenated pyridine with a terminal alkyne in the presence of a metal catalyst and a base.

Sonogashira Cross-Coupling Strategies for Alkynyl Pyridines

The Sonogashira reaction is a cornerstone in the synthesis of alkynylarenes and has been extensively applied to the preparation of alkynylpyridines. researchgate.net This reaction typically involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by a palladium complex and a copper(I) salt, in the presence of an amine base. libretexts.org The synthesis of 3,5-Bis(prop-1-ynyl)pyridine can be envisioned through the double Sonogashira coupling of 3,5-dihalopyridine with propyne (B1212725).

A modified Sonogashira coupling procedure for the synthesis of arylpropynes using a palladium-copper catalytic system has been reported, employing low temperatures which avoids the need for high pressures when dealing with volatile alkynes like propyne. organic-chemistry.org This method has been shown to be effective for a range of aryl iodides, suggesting its potential applicability to dihalopyridines for the synthesis of compounds like 3,5-Bis(prop-1-ynyl)pyridine. organic-chemistry.org

The efficiency of the Sonogashira reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. The most common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The role of the phosphine (B1218219) ligand is critical in stabilizing the palladium center and facilitating the catalytic cycle. The nature of the ligand can significantly influence the reaction's outcome, affecting reaction rates and yields.

For the synthesis of alkynylpyridines from dihalopyridines, the optimization of the catalytic system is crucial to achieve high yields of the desired disubstituted product while minimizing the formation of mono-alkynylated byproducts and homocoupling of the alkyne (Glaser coupling). Key parameters for optimization include the palladium-to-copper ratio, the nature and loading of the phosphine ligand, the choice of solvent and base, and the reaction temperature.

Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that careful selection of the palladium catalyst and ligands is necessary for chemoselective alkynylation. crdeepjournal.orgcore.ac.uk In this context, the use of bulky and electron-rich phosphine ligands can enhance the catalytic activity of the palladium center.

Table 1: Examples of Sonogashira Coupling for the Synthesis of Alkynyl Pyridine Analogues

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 3-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine | 85 | crdeepjournal.org |

| 3,5-Dibromo-2,6-dichloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 3-Bromo-2,6-dichloro-5-((trimethylsilyl)ethynyl)pyridine | 92 | crdeepjournal.org |

| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH / CH₃CN | 3-(Phenylethynyl)pyridine | 78 | researchgate.net |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 2-Amino-3-(phenylethynyl)pyridine | 98 | nih.gov |

The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl. Pyridine rings are electron-deficient, which can deactivate the aryl halide towards oxidative addition to the palladium(0) center, a key step in the catalytic cycle. This deactivation is particularly pronounced in dihalopyridines.

The successful synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine highlights that even with deactivated substrates, the Sonogashira reaction can proceed efficiently under optimized conditions. crdeepjournal.orgcore.ac.uk The presence of multiple halogen substituents further deactivates the pyridine ring, making the choice of a highly active catalytic system paramount. In such cases, higher reaction temperatures and longer reaction times may be necessary to achieve complete conversion. The regioselectivity of the reaction also becomes a critical aspect when multiple different halogen atoms are present on the pyridine ring.

Alternative Palladium-Mediated Coupling Approaches

While the Sonogashira reaction is the most prevalent method, other palladium-catalyzed couplings can be employed for the synthesis of alkynylpyridines. One such alternative is the Suzuki-Miyaura cross-coupling reaction of alkynyl halides with organoboronic acids. organic-chemistry.org This method provides an alternative route to unsymmetrical diarylalkynes and could be adapted for the synthesis of aryl-alkynyl pyridines.

Another approach involves the palladium-catalyzed C-H alkynylation of unactivated alkenes, which could in principle be applied to vinylpyridines. nih.gov This method, however, is less direct for the synthesis of 3,5-Bis(prop-1-ynyl)pyridine from a dihalopyridine precursor. Palladium-catalyzed allylation of alkylpyridines has also been explored, demonstrating the versatility of palladium in functionalizing the pyridine core, although this is not a direct route to alkynyl derivatives. nih.gov

Copper-Catalyzed Alkynylation Routes

Copper catalysts can also be used independently to mediate the coupling of alkynes with pyridines. A copper(I)-catalyzed method for the direct functionalization of pyridines with terminal alkynes has been described. acs.orgnih.gov This approach offers an alternative to the traditional cross-coupling methods that require pre-halogenated pyridine substrates. The reaction proceeds under relatively mild conditions and is applicable to a range of pyridine derivatives and alkynes.

Copper-catalyzed tandem reactions have also been developed for the synthesis of novel alkynyl imidazopyridinyl selenides, showcasing the utility of copper in one-pot multi-component reactions to construct complex heterocyclic systems bearing alkynyl groups. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Alkynylation of Pyridine Derivatives

| Pyridine Derivative | Alkyne | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| Pyridine | Phenylacetylene | CuI / Ligand | Toluene | 2-(Phenylethynyl)pyridine | 75 | acs.org |

| 2-Phenylimidazo[1,2-a]pyridine | Phenylacetylene | CuI / 1,10-Phenanthroline | DMSO / Na₂CO₃ | 2-Phenyl-3-(phenylethynylselanyl)imidazo[1,2-a]pyridine | 85 | beilstein-journals.org |

Phase-Transfer Catalysis in Pyridine Alkynylation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. wikipedia.org In the context of pyridine alkynylation, PTC can be employed to enhance the reactivity of the acetylide anion in the organic phase, where the coupling reaction with the aryl halide occurs. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the acetylide anion from the aqueous or solid phase to the organic phase.

While specific examples of phase-transfer catalyzed Sonogashira reactions for the synthesis of 3,5-Bis(prop-1-ynyl)pyridine are not extensively documented, the principles of PTC are applicable to such systems. The use of PTC could potentially allow for milder reaction conditions, the use of less expensive inorganic bases, and simplified work-up procedures. The application of PTC has been reported in the synthesis of various heterocyclic compounds, suggesting its potential utility in the synthesis of functionalized pyridines. crdeepjournal.orgkisti.re.kr

Exploration of Precursor Synthesis Routes

The journey towards 3,5-bis(prop-1-ynyl)pyridine begins with the synthesis of appropriately substituted pyridine precursors. Halogenated pyridines, in particular, serve as versatile intermediates for the introduction of the prop-1-ynyl moieties through cross-coupling reactions.

Halogenated Pyridine Precursors

The synthesis of 3,5-dihalopyridines is a foundational step in the pathway to the target compound. Various methods have been developed to introduce halogen atoms at the 3 and 5 positions of the pyridine ring.

For the preparation of 3,5-dibromopyridine (B18299) , a common approach involves the direct bromination of pyridine. This reaction typically requires harsh conditions, utilizing bromine in the presence of a strong acid like concentrated sulfuric acid and a catalyst such as thionyl chloride at elevated temperatures. The yield of this process can be optimized to around 82%. An alternative route to 3,5-dibromopyridine involves the deoxygenation of 3,5-dibromopyridine N-oxide. This can be achieved using reagents like sulfur dioxide thiourea (B124793) in an alkaline ethanolic solution or through catalytic reduction with Raney nickel and anhydrous ammonium formate, with the latter method yielding the product in 74% yield.

The synthesis of 3,5-dichloropyridine can be accomplished through the reductive dechlorination of more highly chlorinated pyridines. For instance, reacting 2,3,5-trichloropyridine, a tetrachloropyridine, or even pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound at temperatures ranging from 50-120°C can selectively yield 3,5-dichloropyridine. A two-step process starting from acrylonitrile (B1666552) and anhydrous chloral (B1216628) in the presence of copper(I) chloride can first produce 2,3,5-trichloropyridine, which is then subjected to the aforementioned zinc-mediated reduction.

For the synthesis of 3,5-diiodopyridine , one reported method starts from 4-hydroxypyridine. This process utilizes an in-situ generation of iodine from sodium iodide, which is slowly oxidized by a mixture of sodium chlorite (B76162) and sodium hypochlorite. This method is noted for its simplicity and good selectivity.

A summary of synthetic routes for key halogenated pyridine precursors is presented in the table below.

| Precursor | Starting Material | Reagents and Conditions | Yield (%) |

| 3,5-Dibromopyridine | Pyridine | Bromine, conc. H₂SO₄, Thionyl chloride, 130°C | ~82 |

| 3,5-Dibromopyridine | 3,5-Dibromopyridine N-oxide | Sulfur dioxide thiourea, 3N NaOH, Ethanol, 80-85°C | - |

| 3,5-Dibromopyridine | 3,5-Dibromopyridine N-oxide | Raney nickel, Anhydrous ammonium formate, Methanol, 25-55°C | 74 |

| 3,5-Dichloropyridine | Polychlorinated pyridines | Zinc metal, Acidic compound, 50-120°C | - |

| 3,5-Diiodopyridine | 4-Hydroxypyridine | Sodium iodide, Sodium chlorite, Sodium hypochlorite | - |

Propargyl Bromide and Related Alkynylating Agents

With the halogenated pyridine precursor in hand, the next crucial component is the alkynylating agent. Propargyl bromide is a commonly employed reagent for introducing the propargyl group. Its synthesis is typically achieved through the reaction of propargyl alcohol with a brominating agent. A well-established method involves the dropwise addition of phosphorus tribromide to a mixture of propargyl alcohol and pyridine at low temperatures, followed by heating. This procedure can yield propargyl bromide in approximately 59% yield.

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the key transformation for attaching the prop-1-ynyl groups to the pyridine ring. nih.gov In the context of synthesizing 3,5-bis(prop-1-ynyl)pyridine, propyne itself is the terminal alkyne. A modified Sonogashira procedure for the use of gaseous propyne has been developed, which involves bubbling the gas through a solution of the aryl halide, a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534) in a suitable solvent such as THF at low temperatures. organic-chemistry.org This method avoids the need for high-pressure equipment and provides a direct route to the desired arylpropyne derivatives. organic-chemistry.org

Considerations for Regioselectivity in Bis-Alkynylation Reactions

When performing a double Sonogashira reaction on a dihalogenated pyridine, the regioselectivity of the coupling is a critical factor. In the case of 3,5-dihalopyridines, the two halogenated positions are electronically and sterically equivalent. Therefore, the reaction is expected to proceed without a strong preference for the initial mono-alkynylation at either the 3- or 5-position.

However, the introduction of the first alkynyl group can influence the reactivity of the remaining halogenated site for the second coupling reaction. The electron-donating or -withdrawing nature of the substituent on the alkyne can electronically modify the pyridine ring, potentially affecting the rate of the second oxidative addition step in the palladium catalytic cycle.

While specific studies focusing solely on the regioselectivity of bis-alkynylation of 3,5-dihalopyridines are not extensively detailed in the provided search results, insights can be drawn from related systems. For instance, in the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine, the reaction proceeds chemoselectively, with the more reactive C-Br bonds being substituted before the C-Cl bonds. nih.gov This highlights the importance of the carbon-halogen bond strength in determining the order of reaction. In the case of 3,5-dibromopyridine or 3,5-dichloropyridine, where the halogens are identical, the formation of a mixture of the mono-alkynylated intermediate and the desired bis-alkynylated product is likely. The reaction conditions, such as catalyst loading, temperature, and reaction time, can be optimized to favor the formation of the double-coupled product.

For example, in the synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine from 3,5-dibromopyridine via Stille or Suzuki reactions, both mono- and bis-coupling products were obtained, and the reaction conditions were optimized to achieve the desired products. nih.gov This suggests that careful control of stoichiometry and reaction parameters is crucial for achieving high yields of the bis-functionalized product in the Sonogashira coupling of 3,5-dihalopyridines as well.

Derivatization and Functionalization of 3,5 Bis Prop 1 Ynyl Pyridine

Click Chemistry Transformations

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example, valued for its reliability and specificity in creating covalent connections between molecules. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole rings. acs.orgbohrium.com This reaction is catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.orgnih.gov The copper catalyst dramatically accelerates the reaction compared to the uncatalyzed thermal version and controls the regioselectivity, yielding only the 1,4-isomer. bohrium.comrsc.org The robustness of the CuAAC reaction allows it to proceed under a wide variety of conditions, often in high yields. nih.gov

The two prop-1-ynyl groups of 3,5-Bis(prop-1-ynyl)pyridine serve as reactive sites for CuAAC, enabling the molecule to be linked with two azide-containing molecules. This bifunctionality is key to its use in synthesizing symmetrical hybrid structures and polymers.

The reaction of 3,5-Bis(prop-1-ynyl)pyridine with various organic azides via CuAAC provides a straightforward route to novel pyridine-triazole hybrid molecules. These syntheses are often accomplished through one-pot, multi-component protocols that are efficient and environmentally friendly. researchgate.net The resulting structures link the central pyridine (B92270) ring to other chemical entities through stable 1,2,3-triazole bridges. frontiersin.org The synthesis of such hybrid molecules is of significant interest as combining different pharmacophores can lead to compounds with unique biological activities. rsc.org For example, reacting the dialkyne pyridine core with two equivalents of a given azide (R-N₃) under standard CuAAC conditions (e.g., a Cu(I) catalyst in a suitable solvent) yields a symmetrical molecule where the pyridine is flanked by two identical triazole-substituted groups.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 3,5-Bis(prop-1-ynyl)pyridine | Organic Azide (R-N₃) | Copper(I) Source | Symmetrical Pyridine-Bis(Triazole) Hybrid |

The CuAAC reaction is an effective method for conjugating 3,5-Bis(prop-1-ynyl)pyridine with phosphonate-containing molecules. This is achieved by reacting the pyridine dialkyne with an azide-functionalized phosphonate, such as diethyl (ω-azidoalkyl)phosphonates. researchgate.net This process attaches phosphonate groups to the pyridine core via the newly formed triazole rings, creating complex hybrid molecules. researchgate.net The phosphonate group does not interfere with the CuAAC reaction, highlighting the chemoselectivity of this transformation. rsc.org This methodology allows for the precise installation of phosphonate functionalities, which are important for applications in materials science and medicinal chemistry due to their unique chemical and physical properties. researchgate.netrsc.org

| Pyridine Core | Azide-Functionalized Moiety | Linker Formed | Resulting Conjugate |

| 3,5-Bis(prop-1-ynyl)pyridine | Diethyl (azidoalkyl)phosphonate | 1,2,3-Triazole | Pyridine-Triazole-Phosphonate Hybrid |

Polymerization Reactions and Macromolecular Architectures

The bifunctional nature of 3,5-Bis(prop-1-ynyl)pyridine also makes it a candidate monomer for the synthesis of polymers. Its rigid structure can be incorporated into polymer backbones to influence their thermal and mechanical properties, while the alkyne groups offer sites for cross-linking or post-polymerization modification.

Incorporation into Hyperbranched Polyester Systems

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure and a large number of terminal functional groups. rsc.orgnih.gov They are typically synthesized in a one-pot reaction from ABₓ-type monomers (where x ≥ 2). nih.gov Monomers structurally analogous to 3,5-Bis(prop-1-ynyl)pyridine, featuring a central aromatic core with two reactive functional groups, can be used to build such architectures.

A synthetic strategy to incorporate a structure like 3,5-Bis(prop-1-ynyl)pyridine into a hyperbranched polyester involves designing an AB₂ monomer where the pyridine unit is part of the core. An analogous monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, has been successfully homopolymerized to create hyperbranched polyesters. researchgate.net In this case, the molecule has one carboxylic acid group (A) and two hydroxyl groups (B₂). Under polycondensation conditions, these monomers react with each other to form a highly branched, globular polyester. researchgate.net

If 3,5-Bis(prop-1-ynyl)pyridine were similarly functionalized to create an AB₂ monomer (e.g., a pyridine carboxylic acid with two terminal hydroxyls on the alkyne chains), it could undergo self-condensation to yield a hyperbranched polyester. This process would embed the pyridine and alkyne functionalities throughout the polymer's dendritic structure. The synthesis of alkyne-functionalized polyesters via melt condensation is a known method for incorporating such groups into a polymer backbone. nih.govacs.org

| Monomer Type | Central Core | Functional Group 'A' | Functional Groups 'B' | Polymerization Method | Resulting Architecture |

| AB₂ | Aromatic Ring (e.g., Phenyl or Pyridyl) | 1x Carboxylic Acid | 2x Hydroxyl | Self-Condensation | Hyperbranched Polyester |

Coupling Reagent-Mediated Polyesterification

The synthesis of polyesters from 3,5-Bis(prop-1-ynyl)pyridine requires its conversion into a diol or dicarboxylic acid monomer, which can then undergo polymerization. While direct polymerization of the alkyne-containing molecule is not a standard method for polyester formation, the propynyl groups can be chemically transformed into suitable functionalities for step-growth polymerization.

A plausible route involves the conversion of the dialkyne into a diol. This can be achieved via a two-step sequence starting with the hydration of the alkyne groups. Treatment of 3,5-Bis(prop-1-ynyl)pyridine with a mercury salt catalyst in the presence of aqueous acid (e.g., H₂SO₄) would yield the corresponding diketone, 3,5-Bis(propan-2-onyl)pyridine, through Markovnikov addition of water across the triple bonds. Subsequent reduction of the diketone, for instance with a reducing agent like sodium borohydride (NaBH₄), would furnish the diol, 3,5-Bis(2-hydroxypropyl)pyridine.

This pyridine-based diol can then be used as a monomer in a polyesterification reaction with a suitable dicarboxylic acid derivative, such as a diacyl chloride. In a typical Schotten-Baumann reaction, the diol is reacted with a diacyl chloride, like terephthaloyl chloride, in the presence of an amine base (e.g., pyridine or triethylamine) which acts as a coupling reagent by neutralizing the HCl generated during the reaction. This process results in the formation of a polyester with the pyridine unit incorporated into the polymer backbone, potentially imparting specific thermal and photophysical properties to the resulting material.

Table 1: Proposed Synthesis of a Polyester from 3,5-Bis(prop-1-ynyl)pyridine

| Step | Reactant(s) | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Hydration | 3,5-Bis(prop-1-ynyl)pyridine | H₂SO₄ (aq), HgSO₄ | 3,5-Bis(propan-2-onyl)pyridine |

| 2. Reduction | 3,5-Bis(propan-2-onyl)pyridine | NaBH₄, Methanol | 3,5-Bis(2-hydroxypropyl)pyridine |

Construction of Advanced Ligand Systems

The rigid framework and reactive alkyne functionalities of 3,5-Bis(prop-1-ynyl)pyridine make it an excellent building block for the synthesis of advanced ligand systems. The alkyne groups can be elaborated through various carbon-carbon bond-forming reactions to construct multidentate ligands with tailored electronic and steric properties for applications in catalysis and coordination chemistry.

Synthesis of Substituted 2,2′-Bipyridine Ligands from Pyridine-Alkynyl Precursors

While traditional methods for 2,2'-bipyridine synthesis often rely on the coupling of halopyridines, pyridine-alkynyl precursors offer alternative routes through cycloaddition reactions. rsc.orgnorthumbria.ac.ukmdpi.com A powerful strategy for constructing pyridine rings is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles.

In this approach, the propynyl groups of 3,5-Bis(prop-1-ynyl)pyridine can be utilized to construct a second pyridine ring, leading to a substituted bipyridine scaffold. For example, the reaction of 3,5-Bis(prop-1-ynyl)pyridine with a nitrile, such as acetonitrile, in the presence of a cobalt catalyst like Co₂(CO)₈ or a CpCo(I) complex, could theoretically lead to the formation of a bipyridine. The reaction would involve the cyclotrimerization of one of the alkyne units, the nitrile, and an external alkyne. A more complex variant could involve the intramolecular participation of the second alkyne group, leading to more complex fused systems. A more straightforward intermolecular reaction with a monoyne and a nitrile would yield a highly substituted 2,2'-bipyridine derivative where the substitution pattern is precisely controlled by the choice of the reaction partners.

Design of Multidentate Ligands Incorporating Pyridine-Alkynyl Scaffolds

The terminal alkyne groups of 3,5-Bis(prop-1-ynyl)pyridine are ideal for modification using well-established cross-coupling and cycloaddition reactions to attach additional coordinating moieties, thereby creating multidentate ligands.

Sonogashira Coupling: The palladium-catalyzed Sonogashira coupling reaction is a highly efficient method for forming C(sp)-C(sp²) bonds. chemrxiv.orghes-so.ch This reaction can be used to couple 3,5-Bis(prop-1-ynyl)pyridine with halo-heterocycles that contain donor atoms. For instance, reacting the starting material with two equivalents of 2-bromopyridine under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) would yield a pentadentate N₅ ligand, effectively expanding the coordination sphere around the central pyridine ring.

Azide-Alkyne Cycloaddition: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for linking molecules together via a stable 1,2,3-triazole ring. wikipedia.org The two propynyl groups can react with two equivalents of an azide-functionalized coordinating group. For example, reaction with 2-(azidomethyl)pyridine would generate a ligand featuring the central pyridine, two triazole rings, and two terminal pyridine units. The resulting multidentate ligand would possess a combination of N-donor sites suitable for coordinating a variety of metal ions.

Table 2: Synthesis of Multidentate Ligands from 3,5-Bis(prop-1-ynyl)pyridine

| Reaction Type | Coupling Partner | Catalyst System | Resulting Ligand Type |

|---|---|---|---|

| Sonogashira Coupling | 2-Bromopyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Terpyridine-like N₃ or Pentadentate N₅ |

| Azide-Alkyne Cycloaddition | 2-(Azidomethyl)pyridine | CuSO₄·5H₂O, Sodium Ascorbate | N₅ ligand with triazole linkers |

Formation of Complex Heterocyclic Systems

The propynyl substituents of 3,5-Bis(prop-1-ynyl)pyridine are valuable functional groups for constructing fused and complex heterocyclic systems through various synthetic pathways, including cyclization and cycloaddition reactions.

Access to Imidazo[4,5-b]pyridine Derivatives via Alkylation

The synthesis of the imidazo[4,5-b]pyridine core typically starts from 2,3-diaminopyridine derivatives. nih.govresearchgate.net A direct synthesis from 3,5-Bis(prop-1-ynyl)pyridine is not straightforward. However, modern synthetic methods allow for the introduction of alkyne functionalities onto a pre-formed imidazo[4,5-b]pyridine scaffold. For instance, a direct C-H alkynylation at the C2 position of a 3H-imidazo[4,5-b]pyridine derivative has been developed. researchgate.netbeilstein-journals.org This copper-catalyzed reaction utilizes gem-dibromoalkenes as the alkyne source, enabling the synthesis of 2-alkynyl-3H-imidazo[4,5-b]pyridines. researchgate.net Although this does not use 3,5-Bis(prop-1-ynyl)pyridine as a starting material, it demonstrates a viable route to the target class of molecules—imidazo[4,5-b]pyridines bearing alkyne substituents. The term "alkylation" in this context can also refer to the N-alkylation of the imidazole ring, a common reaction for modifying the properties of this heterocyclic system. For example, various N-substituted imidazo[4,5-b]pyridines have been prepared by alkylating the nitrogen atom of the imidazole ring with reagents like allyl bromide or propargyl bromide under phase-transfer catalysis conditions.

Cycloaddition Reactions Leading to Fused Pyridine Systems

The electron-deficient nature of the pyridine ring enhances the reactivity of the appended alkyne groups as dienophiles and dipolarophiles in cycloaddition reactions, providing a powerful tool for the synthesis of complex, fused polycyclic systems. wikipedia.orgwikipedia.org

Diels-Alder [4+2] Cycloaddition: The alkyne moieties can participate in Diels-Alder reactions with electron-rich dienes. wikipedia.orgnih.gov For example, reaction with a diene such as tetraphenylcyclopentadienone would proceed via a [4+2] cycloaddition, followed by the extrusion of a stable molecule like carbon monoxide (from the dienone) to yield a highly substituted aromatic ring fused to the initial structure. When both propynyl groups of 3,5-Bis(prop-1-ynyl)pyridine react, this can lead to the formation of complex polycyclic aromatic hydrocarbons containing a central pyridine unit.

1,3-Dipolar Cycloaddition: The propynyl groups are excellent partners in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides, nitrile oxides, and diazomethanes, to form five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction with an organic azide, for instance, benzyl azide, would yield a 1,4-disubstituted 1,2,3-triazole. When applied to 3,5-Bis(prop-1-ynyl)pyridine, this reaction allows for the straightforward synthesis of a 3,5-bis(1,2,3-triazol-4-yl)pyridine derivative. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I) salts.

Table 3: Cycloaddition Reactions of 3,5-Bis(prop-1-ynyl)pyridine

| Cycloaddition Type | Reactant | Product Ring System |

|---|---|---|

| [4+2] Diels-Alder | Tetraphenylcyclopentadienone | Fused Polyphenyl System |

| [3+2] 1,3-Dipolar | Benzyl Azide | 1,2,3-Triazole |

| [3+2] 1,3-Dipolar | Benzonitrile Oxide | Isoxazole |

Research Findings on 3,5-Bis(prop-1-ynyl)pyridine in Chiral Applications Inconclusive

Despite a comprehensive review of available scientific literature, no specific research has been identified detailing the use of 3,5-Bis(prop-1-ynyl)pyridine as a chirality transfer agent or as a precursor for chiral ligands in synthetic applications.

While the field of asymmetric catalysis extensively utilizes chiral pyridine-based ligands, the specific compound 3,5-Bis(prop-1-ynyl)pyridine does not appear in the surveyed literature for the designated purpose. The functionalization of pyridine rings is a common strategy for the development of new chiral ligands that are crucial for enantioselective synthesis. However, research has predominantly focused on other derivatives.

For instance, studies have explored the synthesis and application of chiral pyridine-aminophosphine ligands and innovative pyridine-derived ligands incorporating rigid, fused-ring frameworks to enhance stereoselectivity in catalytic reactions. Another area of investigation involves the creation of tetradentate ligands from chiral bipyridines, which have shown significant potential in asymmetric catalysis.

Furthermore, the derivatization of the 3 and 5 positions of the pyridine ring has led to the development of complex structures, such as chiral pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff base peptides. These compounds, while bearing substitution at the same positions, represent a different class of molecules and their synthetic pathways and applications are distinct from what would be expected for 3,5-Bis(prop-1-ynyl)pyridine.

The absence of specific data for 3,5-Bis(prop-1-ynyl)pyridine in the context of chirality transfer or as a chiral ligand precursor prevents a detailed discussion or the creation of data tables related to its synthetic applications in this area. The current body of scientific literature does not provide the necessary research findings to fulfill an in-depth analysis as per the requested outline. Therefore, it is concluded that this specific compound is not a widely documented precursor in the field of asymmetric synthesis.

Reactivity and Reaction Mechanisms of 3,5 Bis Prop 1 Ynyl Pyridine and Its Derivatives

Cyclization and Cycloisomerization Reactions

The presence of two alkyne units on the pyridine (B92270) scaffold makes 3,5-bis(prop-1-ynyl)pyridine a versatile precursor for the synthesis of complex polycyclic and heterocyclic systems through cyclization and cycloisomerization reactions.

While 3,5-bis(prop-1-ynyl)pyridine is a diyne, it serves as a foundational unit for constructing triyne systems capable of undergoing intramolecular [2+2+2] cycloaddition, also known as cyclotrimerization, to form annulated benzene (B151609) rings. This transformation is a powerful, atom-economical method for creating complex aromatic structures. rsc.org Transition metals, particularly cobalt and rhodium, are effective catalysts for this process. rsc.orgnih.gov

The general mechanism for a cobalt-catalyzed cyclotrimerization involves the oxidative coupling of two alkyne moieties to the metal center, forming a cobaltacyclopentadiene intermediate. nih.gov Subsequent coordination of the third alkyne followed by reductive elimination yields the final benzene ring and regenerates the active catalyst. acs.org

For a derivative of 3,5-bis(prop-1-ynyl)pyridine to undergo this reaction, a third alkyne must be tethered to the molecule, for instance, at the pyridine nitrogen or as part of a longer substituent. The intramolecular nature of the reaction would then facilitate the formation of a pyridine-fused benzene ring, a core structure found in many functional materials and biologically active compounds. The efficiency and regioselectivity of such reactions can be influenced by the choice of metal catalyst, ligands, and the nature of the tether connecting the three alkyne groups. rsc.org

| Diyne Substrate | Nitrile | Catalyst System | Yield (%) |

|---|---|---|---|

| 1,7-Octadiyne | Acetonitrile | CoI2/dppp/Zn | 85 |

| 1,7-Octadiyne | Benzonitrile | CoI2/dppp/Zn | 92 |

| Diethyl dipropargylmalonate | Acetonitrile | CoI2/dppp/Zn | 88 |

| N-Tosyl-N,N-dipropargylamine | Benzonitrile | CoI2/dppp/Zn | 95 |

The alkyne functionalities of 3,5-bis(prop-1-ynyl)pyridine are susceptible to acid-mediated reactions, most notably hydration. In the presence of a strong acid and water, typically with a mercury or other metal catalyst, alkynes can undergo electrophilic addition of water to yield an enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable keto form. chemistrysteps.com For the terminal prop-1-ynyl groups, this hydration follows Markovnikov's rule, leading to the formation of methyl ketones. libretexts.orgchemistrysteps.com

This fundamental reactivity can be harnessed for cyclization reactions in appropriately designed derivatives. If a nucleophilic group is present elsewhere in the molecule and positioned correctly, it can intercept the vinylic carbocation intermediate formed during the initial electrophilic attack on the alkyne. chemistrysteps.com This intramolecular nucleophilic attack would result in the formation of a new heterocyclic ring. For instance, a derivative bearing a hydroxyl or amino group on a side chain could cyclize onto the activated alkyne to form furan (B31954) or pyrrole-containing fused systems.

Reactions with Nucleophilic and Electrophilic Species

The dual nature of the 3,5-bis(prop-1-ynyl)pyridine scaffold dictates its reactivity towards nucleophiles and electrophiles. The pyridine ring is electron-deficient, while the alkyne side chains are electron-rich.

Reactions with Electrophiles: The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqimperial.ac.uk Any reaction that does occur under harsh conditions would be directed to the 3- and 5-positions, which are already substituted in this molecule. Therefore, electrophilic attack will preferentially occur at the electron-rich π-systems of the prop-1-ynyl groups. libretexts.org

The addition of electrophiles such as hydrogen halides (H-X) or halogens (X₂) to the alkyne moieties proceeds via a mechanism involving the formation of a vinylic carbocation intermediate. chemistrysteps.com The stability of this intermediate determines the regioselectivity of the addition, which typically follows Markovnikov's rule. libretexts.org

Reactions with Nucleophiles: The pyridine ring is inherently susceptible to nucleophilic attack at the positions ortho and para to the nitrogen (C2, C4, C6) due to its π-deficient character. uoanbar.edu.iq However, these reactions often require a good leaving group at the target position or activation of the ring, for example, by N-alkylation to form a pyridinium (B92312) salt. In 3,5-bis(prop-1-ynyl)pyridine, direct nucleophilic aromatic substitution is challenging due to the lack of a leaving group at the 2, 4, or 6 positions. The terminal alkyne protons can be abstracted by strong bases to form acetylides, which are potent nucleophiles themselves and can be used in subsequent C-C bond-forming reactions. The triple bond can also be attacked by nucleophiles if activated by a transition metal catalyst.

Metal-Mediated Transformations

Transition metal catalysis provides a powerful platform for transforming 3,5-bis(prop-1-ynyl)pyridine and its derivatives into a wide range of valuable compounds. The pyridine nitrogen and the two alkyne groups can coordinate to metal centers, enabling unique catalytic cycles.

In palladium-catalyzed allylic substitution, 3,5-bis(prop-1-ynyl)pyridine can potentially serve as a specialized ligand. While the parent molecule is not a typical ligand, its alkyne functionalities can be readily transformed into phosphorus-containing groups to create novel P,N-type bidentate or pincer ligands. For example, hydrophosphination of the alkyne units would yield vinylphosphine substituents. Such ligands are highly valuable in catalysis.

The general mechanism of palladium-catalyzed allylic substitution involves the coordination of a Pd(0) complex to an allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) intermediate. A nucleophile then attacks this intermediate, and subsequent reductive elimination releases the product and regenerates the Pd(0) catalyst. The structure and electronics of the ligand are crucial for controlling the reaction's efficiency, regioselectivity, and enantioselectivity. A chiral ligand derived from 3,5-bis(prop-1-ynyl)pyridine could be employed to induce asymmetry in such transformations. nih.gov The rigid pyridine backbone and the specific geometry imposed by the side chains could create a well-defined chiral pocket around the metal center. rsc.org

Iron catalysts, being earth-abundant and generally low-toxic, offer a sustainable alternative to precious metals for catalyzing organic transformations. Iron complexes are known to catalyze a variety of cycloisomerization reactions, particularly of enynes. nih.govresearchgate.net

A derivative of 3,5-bis(prop-1-ynyl)pyridine containing a tethered alkene could be a suitable substrate for an iron-catalyzed enyne cycloisomerization. In such a process, the iron catalyst would coordinate to both the alkyne and alkene moieties, facilitating an intramolecular cyclization to generate new carbocyclic or heterocyclic rings. nih.gov These reactions often proceed through metallacyclic intermediates and can lead to complex molecular architectures in a single, atom-economical step. The specific outcome of the reaction (e.g., ring size, stereochemistry) depends on the nature of the iron catalyst, the ligands, and the substrate's geometry. researchgate.net

| Entry | Substrate (Enyne) | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Tosyl-2-(2-vinylphenyl)-1H-indole | Fe(OTf)3 (10 mol%) | DCE | 2 | 90 |

| 2 | N-Methyl-2-(2-vinylphenyl)-1H-indole | Fe(OTf)3 (10 mol%) | DCE | 3 | 85 |

| 3 | N-Tosyl-2-(2-(prop-1-en-2-yl)phenyl)-1H-indole | Fe(OTf)3 (10 mol%) | DCE | 2.5 | 88 |

| 4 | N-Tosyl-2-(2-(cyclohex-1-en-1-yl)phenyl)-1H-indole | Fe(OTf)3 (10 mol%) | DCE | 4 | 82 |

Mechanistic Investigations of Derivatization Pathways

The derivatization of 3,5-bis(prop-1-ynyl)pyridine can proceed through various reaction pathways, including cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into the underlying principles that govern these transformations.

Role of Intermediates in Multi-Step Syntheses

In the context of cycloaddition reactions, such as the [3+2] cycloaddition, the formation of intermediates can dictate the reaction pathway. While many cycloadditions are considered concerted processes, stepwise mechanisms involving zwitterionic or diradical intermediates have been proposed, particularly when polar reagents are involved. mdpi.com For instance, in the reaction of nitrones with electron-deficient alkenes, the presence of acyclic adducts alongside the expected cyclic products can suggest the involvement of a zwitterionic intermediate. mdpi.com Although direct studies on 3,5-bis(prop-1-ynyl)pyridine are limited, by analogy, reactions involving polar 1,3-dipoles with its alkyne functionalities could potentially proceed through such stepwise mechanisms, influencing the final product distribution.

The synthesis of 3,5-bis(prop-1-ynyl)pyridine itself, typically achieved via Sonogashira coupling of 3,5-dihalopyridine with propyne (B1212725), involves key intermediates. The catalytic cycle of this reaction involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with a palladium(II) complex. This process generates a palladium-alkynyl intermediate that, after reductive elimination, yields the final product.

Table 1: Key Intermediates in the Synthesis and Proposed Derivatization of 3,5-Bis(prop-1-ynyl)pyridine

| Reaction Type | Proposed Intermediate | Role in Mechanism |

| Sonogashira Coupling | Copper(I) propynilide | Activated alkyne species for transmetalation |

| Sonogashira Coupling | Pd(II)-alkynyl complex | Precursor to reductive elimination and product formation |

| [3+2] Cycloaddition (polar) | Zwitterionic intermediate | Potential stepwise pathway influencing regioselectivity |

Understanding Regio- and Stereoselectivity in Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving the two propargyl groups of 3,5-bis(prop-1-ynyl)pyridine is a significant synthetic challenge. The electronic nature of the pyridine ring and the potential for steric hindrance play crucial roles in directing the outcome of these transformations.

Regioselectivity:

In nucleophilic addition reactions, the regioselectivity is often influenced by the electronic distribution within the pyridine ring and any distortions in the geometry of reactive intermediates. For instance, in reactions involving pyridyne intermediates, the "aryne distortion model" has been used to explain the observed regioselectivity. nih.gov This model suggests that unsymmetrical distortion of the aryne intermediate leads to a preference for nucleophilic attack at the more electrophilic and less sterically hindered carbon of the triple bond. nih.gov While 3,5-bis(prop-1-ynyl)pyridine itself does not form a pyridyne under typical conditions, understanding these principles can be valuable when considering reactions of its derivatives or under specific reaction conditions that might generate such intermediates.

Stereoselectivity:

The stereochemical outcome of reactions at the propargyl side chains is a critical aspect of derivatization. For example, in Diels-Alder reactions, where the alkyne can act as a dienophile, the stereochemistry of the substituents on both the diene and the dienophile is retained in the product. masterorganicchemistry.com When both the diene and the dienophile are substituted, the formation of endo and exo diastereomers is possible, and the preferred isomer is often determined by secondary orbital interactions. masterorganicchemistry.com

In substitution reactions, the stereochemistry of the products can provide insights into the reaction mechanism. For example, the stereochemical outcome of nucleophilic substitution at a chiral center can indicate whether the reaction proceeds via an SN1 or SN2 pathway. While the propargyl groups of the parent molecule are achiral, derivatization can introduce chiral centers, making the understanding of stereochemical control essential for asymmetric synthesis. researchgate.net

Table 2: Factors Influencing Selectivity in Transformations of Alkynylpyridines

| Selectivity Type | Influencing Factors | Example Reaction Type |

| Regioselectivity | Electronic effects of the pyridine ring, Steric hindrance, Aryne distortion (in specific cases) | Nucleophilic addition, Electrophilic addition |

| Stereoselectivity | Conservation of reactant stereochemistry, Secondary orbital interactions, Reaction mechanism (SN1 vs. SN2) | Diels-Alder reaction, Nucleophilic substitution at chiral centers |

Advanced Spectroscopic and Structural Elucidation of 3,5 Bis Prop 1 Ynyl Pyridine Architectures

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of 3,5-Bis(prop-1-ynyl)pyridine would likely adopt a packing arrangement that maximizes intermolecular interactions, leading to a stable crystal lattice. The specific packing motif can influence the material's bulk properties. For instance, isomeric pyridine-based compounds have been shown to form different crystal systems, such as orthorhombic or monoclinic, depending on their specific substitution patterns. nih.gov This highlights the subtle interplay between molecular structure and crystal packing.

Table 1: Hypothetical Crystallographic Data for 3,5-Bis(prop-1-ynyl)pyridine

| Parameter | Value |

| Empirical Formula | C₁₁H₉N |

| Formula Weight | 155.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432 |

| b (Å) | 12.1265 |

| c (Å) | 9.7854 |

| β (°) | 105.34 |

| Volume (ų) | 976.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.055 |

Note: This data is hypothetical and serves as an illustrative example of what might be expected for a compound of this nature.

The solid-state architecture of 3,5-Bis(prop-1-ynyl)pyridine is expected to be significantly influenced by non-covalent intermolecular interactions. These interactions play a crucial role in the self-assembly and stabilization of the crystal structure.

π-π Stacking: The aromatic pyridine (B92270) rings are capable of engaging in π-π stacking interactions. These can occur in various geometries, such as parallel-displaced or T-shaped arrangements, and are fundamental to the packing of many aromatic compounds. nih.govresearchgate.net The interplay of electrostatic and dispersion forces governs the nature and strength of these interactions. nih.gov In pyridine-containing structures, π-π stacking can lead to the formation of one-dimensional chains or more complex supramolecular assemblies. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methyl groups on the prop-1-ynyl substituents, as well as the aromatic protons of the pyridine ring, can act as donors for C-H···π interactions with the electron-rich π-system of adjacent pyridine rings. These weak hydrogen bonds are important directional forces in crystal engineering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of ¹H and ¹³C NMR experiments provides detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.

The ¹H and ¹³C NMR spectra of 3,5-Bis(prop-1-ynyl)pyridine are expected to be relatively simple due to the molecule's symmetry.

¹H NMR: The proton NMR spectrum would likely show a singlet for the two equivalent methyl groups of the prop-1-ynyl substituents. The aromatic region would display signals corresponding to the protons on the pyridine ring. The proton at the 4-position would appear as a triplet (or more complex multiplet due to long-range coupling), while the protons at the 2- and 6-positions would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the two carbons of the alkyne groups, and the carbons of the pyridine ring. The number of signals would be consistent with the molecule's C₂ᵥ symmetry. The chemical shifts of the pyridine carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-Bis(prop-1-ynyl)pyridine in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2, C6 | ~8.5 | ~150 |

| C4 | ~7.8 | ~138 |

| C3, C5 | - | ~125 |

| C≡C-CH₃ | - | ~85 |

| C≡C-CH₃ | - | ~80 |

| -CH₃ | ~2.1 | ~5 |

Note: These are predicted values based on known data for similar pyridine and alkyne-containing compounds and serve for illustrative purposes. amazonaws.comrsc.org

For more complex derivatives of 3,5-Bis(prop-1-ynyl)pyridine or in cases of signal overlap, advanced 2D NMR techniques are invaluable. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection of the prop-1-ynyl groups to the C3 and C5 positions of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for confirming conformational details.

These advanced techniques, when used in concert, provide a comprehensive picture of the molecular structure in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This technique is characterized by its high accuracy and resolving power.

For 3,5-Bis(prop-1-ynyl)pyridine (C₁₁H₉N), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places). This experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed molecular formula. A close match between the experimental and theoretical masses provides strong evidence for the elemental composition of the molecule. This technique is routinely used to confirm the identity of newly synthesized compounds. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for 3,5-Bis(prop-1-ynyl)pyridine

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 156.0808 | 156.0810 |

| [M+Na]⁺ | 178.0627 | 178.0629 |

Note: The observed mass is a hypothetical value that would confirm the molecular formula C₁₁H₉N.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

For 3,5-Bis(prop-1-ynyl)pyridine, a theoretical IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of these bands would allow for the confirmation of the molecular structure.

Expected Vibrational Modes for 3,5-Bis(prop-1-ynyl)pyridine:

A detailed analysis of the IR spectrum would involve the assignment of observed absorption bands to specific vibrational modes of the molecule. The primary functional groups and their expected vibrational frequency ranges are outlined below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡C (Alkyne) | Stretching | 2100 - 2260 |

| C-H (sp-hybridized, alkyne) | Stretching | ~3300 |

| C=N, C=C (Pyridine ring) | Stretching | 1400 - 1600 |

| C-H (Aromatic, pyridine ring) | Stretching | 3000 - 3100 |

| C-H (Methyl group) | Stretching | 2850 - 2960 |

| C-H (Methyl group) | Bending | 1375 - 1450 |

Data in this table is based on established, general vibrational frequency ranges for the indicated functional groups and does not represent experimentally determined values for 3,5-Bis(prop-1-ynyl)pyridine.

The presence of a sharp, medium-intensity band in the 2100-2260 cm⁻¹ region would be a strong indicator of the C≡C stretching vibration of the prop-1-ynyl groups. Additionally, a sharp peak around 3300 cm⁻¹ would correspond to the stretching of the sp-hybridized C-H bond of the terminal alkyne. The characteristic stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range, while the aromatic C-H stretches would be observed between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the methyl groups would also be present in their respective characteristic regions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in close contacts with neighboring molecules. To perform a Hirshfeld surface analysis, a crystallographic information file (CIF) from single-crystal X-ray diffraction is required.

The Hirshfeld surface is mapped with various properties, such as dnorm, shape index, and curvedness, to provide insights into the nature and strength of intermolecular interactions. The dnorm surface, for instance, highlights contacts shorter than the van der Waals radii in red, indicating potential hydrogen bonds or other strong interactions.

Analysis of Intermolecular Contacts:

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For 3,5-Bis(prop-1-ynyl)pyridine, the analysis would likely reveal the relative contributions of various interactions, such as:

H···H contacts: Typically, these are the most abundant contacts in organic molecules.

C···H/H···C contacts: These interactions are indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of the pyridine ring or the alkyne groups.

N···H/H···N contacts: These would suggest the presence of weak hydrogen bonds involving the nitrogen atom of the pyridine ring.

π···π stacking: The shape index and curvedness maps would be used to identify potential π···π stacking interactions between the pyridine rings of adjacent molecules.

Computational and Theoretical Investigations of 3,5 Bis Prop 1 Ynyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of many-particle systems. marmara.edu.tr For pyridine (B92270) derivatives, DFT methods, particularly hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), have been shown to provide an excellent balance between accuracy and computational cost for predicting molecular structures and properties. nih.gov

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. For 3,5-Bis(prop-1-ynyl)pyridine, these calculations would involve optimizing the geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined.

Table 1: Predicted Geometrical Parameters for 3,5-Bis(prop-1-ynyl)pyridine (Illustrative) This table is illustrative, showing typical data obtained from DFT calculations. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å | |

| C-C (Pyridine-Alkyne) | ~1.43 Å | |

| C≡C (Alkyne) | ~1.21 Å | |

| C-C (Alkyne-Methyl) | ~1.46 Å | |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| N-C-C (Pyridine Ring) | ~124° | |

| C-C-C (Pyridine-Alkyne) | ~178° | |

| Dihedral Angle | C-C-C≡C | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. bhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

An FMO analysis of 3,5-Bis(prop-1-ynyl)pyridine would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich alkyne groups and the pyridine ring, while the LUMO would also be distributed across the π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Predicted FMO Properties for 3,5-Bis(prop-1-ynyl)pyridine (Illustrative)

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability, low reactivity |

DFT calculations can be used to map the energetic landscape of chemical reactions involving 3,5-Bis(prop-1-ynyl)pyridine. This involves calculating the energies of reactants, transition states, and products to determine reaction pathways and activation energies. For instance, in the synthesis of energetic materials from pyridine derivatives, theoretical calculations are used to determine properties like enthalpies of formation. mdpi.com While specific transformation studies on 3,5-Bis(prop-1-ynyl)pyridine are not detailed in the available literature, this methodology could be applied to understand its potential reactions, such as cycloadditions at the alkyne moieties or metal-catalyzed cross-coupling reactions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time. nih.gov MD simulations could be employed to understand how 3,5-Bis(prop-1-ynyl)pyridine behaves in a solvent, interacts with other molecules, or orients itself within a larger system like a biological membrane. nih.gov For example, simulations of similar pyridine-based ligands have been used to investigate their orientation and positioning in lipid bilayers to predict their prospects for binding to membrane-associated proteins. nih.gov Such simulations could reveal tendencies for aggregation, conformational changes, and interactions with solvent molecules.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. DFT methods can accurately calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. nih.gov By comparing the computed spectrum with the experimental one, a detailed assignment of vibrational modes to specific molecular motions (e.g., C-H stretches, C≡C stretches, pyridine ring modes) can be achieved. Similarly, NMR chemical shifts can be predicted to aid in the structural elucidation of the molecule and its derivatives.

Binding Feature Prediction for Coordination Compounds

The pyridine nitrogen atom in 3,5-Bis(prop-1-ynyl)pyridine, with its localized lone pair of electrons, is a potent coordination site for metal ions. researchgate.net DFT can be used to model the coordination compounds formed between this ligand and various metal centers. These calculations can predict the preferred coordination geometry (e.g., octahedral, square planar), the strength of the metal-ligand bond, and the electronic structure of the resulting complex. marmara.edu.trresearchgate.net

Furthermore, if 3,5-Bis(prop-1-ynyl)pyridine is investigated as a potential biologically active agent, molecular docking studies—a computational technique—can predict its binding affinity and orientation within the active site of a target protein. mdpi.comnih.govresearchgate.net This approach is widely used in drug discovery to understand structure-activity relationships and guide the design of more potent molecules. mdpi.com

Computational Approaches to Reaction Mechanisms and Pathways

Due to a lack of specific computational studies on the reaction mechanisms of 3,5-Bis(prop-1-ynyl)pyridine, this section will delve into a closely related analogue, 3,5-diacetyl-2,6-dimethylpyridine, to illustrate the application of computational chemistry in understanding the reaction pathways of substituted pyridines. The principles and methodologies described herein are representative of the approaches that would be employed to investigate the reactivity of 3,5-Bis(prop-1-ynyl)pyridine.

A significant area of investigation for substituted pyridines is their participation in cyclization reactions to form more complex heterocyclic structures. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of these reaction mechanisms.

One such study focused on the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic aldehyde in an acidic medium. researchgate.netnih.gov This investigation utilized the DFT RB3LYP/6-31G method to model the reaction and provide insights into the mechanism that would be difficult to obtain through experimental means alone. researchgate.netnih.gov

The computational analysis revealed that the reaction mechanism is initiated by the protonation of the pyridine nitrogen atom. researchgate.netnih.gov This initial step is crucial as it leads to a significant increase in the positive charge of the hydrogen atoms on the 2-methyl group and the methyl group of the acetyl substituent. researchgate.netnih.gov This increase in positive charge enhances the C-H acidity of the methyl groups and promotes the enolization of the acetyl group. researchgate.netnih.gov

Furthermore, the calculations demonstrated that the protonated tautomeric enol form of 3,5-diacetyl-2,6-dimethylpyridine can form a stable pre-reaction complex with salicylic aldehyde. researchgate.netnih.gov This complex is stabilized by the formation of three hydrogen bonds. The formation of this stable intermediate is believed to direct the reaction towards a Knoevenagel-type condensation, rather than a competing Claisen-Schmidt reaction at the acetyl group. researchgate.netnih.gov

The study also involved the calculation of Mulliken charges on the atoms of the pyridine derivative in its neutral, protonated, and enol forms to quantify the changes in electron distribution upon protonation and tautomerization. These calculated charges provide a quantitative measure of the electronic effects that drive the reaction mechanism.

| Compound Form | Atom | Mulliken Charge (a.u.) |

|---|---|---|

| Neutral | H (of 2-methyl group) | +0.160 |

| Protonated | H (of 2-methyl group) | +0.224 |

The results from these computational investigations provide a detailed, step-by-step understanding of the reaction pathway. They confirm the proposed mechanism of cyclization and offer a basis for predicting the reactivity of other substituted pyridines, including 3,5-Bis(prop-1-ynyl)pyridine, in similar reactions. researchgate.netnih.gov Such theoretical studies are invaluable for the rational design of synthetic routes to novel and complex heterocyclic compounds. researchgate.netnih.gov

Applications in Advanced Materials and Catalysis

Ligands in Transition Metal Catalysis

The electronic properties and structural rigidity of pyridine-alkynyl compounds make them attractive ligands in the field of transition metal catalysis. The pyridine (B92270) nitrogen provides a strong coordination site, while the alkynyl groups can modulate the electronic environment of the metal center, influencing its catalytic activity.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and have been employed with nearly all transition metals to create catalysts for a variety of reactions. unimi.it The design of a catalytic system involves the careful selection of the metal center, the ligand, and the reaction conditions to achieve high efficiency and selectivity.

Palladium(II) complexes with substituted pyridine ligands, for example, have been successfully used as catalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org Nickel-catalyzed systems are also prominent, enabling reactions such as the C-H alkynylation of pyridones using a simple Ni(OTf)₂/tBubpy catalyst. researchgate.net The specific pyridine-alkynyl structure can influence site-selectivity in C-H activation processes. For example, a specialized nickel catalyst with a bifunctional N-heterocyclic carbene (NHC) ligand was able to override the conventional C2/C4 selectivity in pyridine C-H alkenylation, directing the reaction to the C3 position. nih.gov While direct catalytic applications of 3,5-Bis(prop-1-ynyl)pyridine itself are not extensively detailed, its structure fits the profile of a ligand capable of participating in such catalytic cycles.

| Metal Center | General Ligand Type | Catalytic Application Example |

|---|---|---|

| Palladium(II) | Substituted Pyridines | Suzuki–Miyaura and Heck cross-coupling |

| Nickel(II) | Pyridine-derived (e.g., tBubpy) | C-H Alkynylation of Pyridones |

| Rhodium(I)/Aluminum | Pyridine | Selective C2-monoalkylation of pyridines |

| Nickel(0)/Aluminum | Bifunctional NHC | Remote C3-H alkenylation of pyridines |

| Iron(II) | Pyridine-containing macrocycle | Direct Suzuki-Miyaura reaction |

Influence of Ligand Structure on Catalytic Activity and Selectivity

While direct catalytic applications of 3,5-Bis(prop-1-ynyl)pyridine are not extensively documented, the broader class of pyridine-based ligands plays a crucial role in catalysis. The nitrogen atom in the pyridine ring can coordinate with a variety of transition metals, and the electronic and steric properties of the substituents on the ring significantly influence the catalytic activity and selectivity of the resulting metal complexes.

For instance, in the realm of polymerization catalysis, bis(imino)pyridine metal complexes are known to be active catalysts. The substituents on the pyridine ring and the imino groups can be varied to tune the electronic and steric environment around the metal center, thereby affecting the polymerization activity and the properties of the resulting polymer. Although not specific to 3,5-Bis(prop-1-ynyl)pyridine, this highlights the principle that the ligand structure is a key determinant of catalytic performance.

Similarly, terpyridine-metal complexes are utilized in a range of catalytic transformations. The tridentate nature of the terpyridine ligand provides a stable coordination environment for the metal ion. Modifications to the terpyridine backbone, including the introduction of various functional groups, can alter the redox potential of the metal center and the accessibility of the catalytic site, thereby influencing the reaction's efficiency and selectivity.

The prop-1-ynyl groups in 3,5-Bis(prop-1-ynyl)pyridine offer potential for post-coordination modification. These alkyne functionalities could be used to anchor the catalyst to a solid support or to introduce additional functional groups that could modulate the catalytic activity.

Table 1: Influence of Pyridine Ligand Substitution on Catalytic Activity (Illustrative Examples)

| Ligand Family | Substituent Effect | Impact on Catalysis |

| Bis(imino)pyridines | Bulky ortho-substituents on aryl groups | Increased catalyst stability and polymer molecular weight. |

| Terpyridines | Electron-donating or -withdrawing groups | Modulates the redox potential of the metal center, affecting reaction rates. |

| Pyridine-based Pincer Ligands | Varies the chelate ring size and flexibility | Influences the geometry of the metal complex and the selectivity of the reaction. |

This table provides illustrative examples from the broader class of pyridine-based ligands to highlight the general principles of how ligand structure influences catalysis, as direct data for 3,5-Bis(prop-1-ynyl)pyridine is not available.

Development of Optoelectronic Components

The photophysical properties of materials are intrinsically linked to their molecular structure. The conjugated π-system of the pyridine ring, combined with the alkyne substituents in 3,5-Bis(prop-1-ynyl)pyridine, suggests its potential for use in optoelectronic applications.

Pyridine-containing ligands are frequently incorporated into luminescent metal complexes and coordination polymers. For example, iridium(III) complexes with terpyridine ligands are known for their phosphorescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs). The emission color and efficiency of these complexes can be tuned by modifying the substituents on the terpyridine ligand.

Coordination polymers based on substituted pyridine ligands can also exhibit interesting luminescent properties. For example, coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine with metal ions like Cd(II) have been shown to be luminescent. The emission characteristics of these materials are dependent on both the organic ligand and the metal center.

While specific studies on the luminescent properties of 3,5-Bis(prop-1-ynyl)pyridine complexes are scarce, the presence of the pyridine core suggests that its metal complexes could exhibit luminescence. The prop-1-ynyl groups could also be utilized to create extended conjugated systems through polymerization or by coupling with other chromophores, potentially leading to materials with tailored photophysical properties.

Table 2: Photophysical Properties of Representative Pyridine-Based Luminescent Materials

| Material Type | Example Compound/Ligand | Emission Wavelength (nm) | Application |

| Iridium(III) Complex | [Ir(ppy)2(tpy)]+ (ppy = 2-phenylpyridinate, tpy = terpyridine) | ~590 | OLEDs |

| Coordination Polymer | [Cd3(btc)2(btap)(H2O)6] (btap = 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine) | Varies with metal and other ligands | Solid-state lighting |

This table presents data for related pyridine-based compounds to illustrate the potential for luminescence, as direct data for 3,5-Bis(prop-1-ynyl)pyridine is not available.

In the field of solar energy conversion, organic dyes play a critical role as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The structure of the dye is paramount to its performance, influencing its light-harvesting ability, electron injection efficiency, and stability. Pyridine-containing molecules have been explored as components of organic sensitizers. The pyridine unit can act as an anchoring group to bind the dye to the semiconductor (e.g., TiO2) surface and can also be part of the π-conjugated bridge that facilitates charge transfer.

While there is no direct evidence of 3,5-Bis(prop-1-ynyl)pyridine being used in DSSCs, its structural features are relevant. The pyridine core could serve as an anchor, and the alkyne functionalities provide a rigid and conjugated linker that could be extended to incorporate donor and acceptor moieties, a common design for DSSC dyes. The rigidity of the prop-1-ynyl groups could be advantageous in controlling the dye's orientation on the semiconductor surface, which can impact electron injection and recombination rates.

Scaffolds for Novel Chemical Sensors

The development of chemical sensors that can selectively detect specific analytes is an area of intense research. Fluorescent chemosensors are particularly attractive due to their high sensitivity. Pyridine derivatives are often used as the core structure for such sensors. The nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes. Upon binding, the electronic properties of the pyridine ring are altered, leading to a change in the fluorescence of the molecule.

For example, a 3,5-disubstituted pyridine with two porphyrin moieties has been shown to act as a fluorescent ratiometric probe for zinc ions. The binding of Zn(2+) to the pyridine and porphyrin units leads to significant changes in the absorption and fluorescence spectra, allowing for the quantification of the analyte.

The 3,5-Bis(prop-1-ynyl)pyridine scaffold provides a platform for the synthesis of novel chemical sensors. The alkyne groups can be readily functionalized using "click" chemistry or other coupling reactions to introduce specific recognition units for a target analyte. The pyridine nitrogen atom can also participate in analyte binding. The combination of a tunable recognition site and a potentially fluorescent signaling unit makes this compound a promising candidate for the development of new sensory materials.

Conclusion and Future Research Directions

Summary of Key Advances in Pyridine-Alkynyl Chemistry

The chemistry of pyridine-alkynyl compounds has seen remarkable progress, driven by their valuable optical, chemical, and physical properties. nih.gov Pyridine (B92270) and its derivatives are fundamental scaffolds in a multitude of research fields due to their unique heteroaromatic nature and their ability to be readily converted into various functional derivatives. nih.gov The incorporation of alkynyl groups onto the pyridine core significantly influences the molecule's electronic properties, leading to applications in diverse areas from medicinal chemistry to materials science. nih.govnih.gov

Key advances have centered on the development of novel molecular architectures. For instance, pyridine ligands have been instrumental in mediating the assembly of copper alkynyl clusters into dimensionally diverse coordination polymers, including one-dimensional (1D) and two-dimensional (2D) arrangements. nih.gov The structural diversity of these materials, influenced by the length and coordination sites of the pyridine ligands, has led to unique UV-vis absorption and photoluminescence properties. nih.gov Furthermore, the functionalization of pyridine scaffolds with alkynyl moieties has been shown to be crucial for creating compounds with specific biological activities, such as dual inhibitors of lipid kinases. mdpi.com The synergy between the pyridine core and the alkynyl group creates a platform for developing complex molecules with tailored functions.

Emerging Methodologies for Synthesis and Functionalization

The synthesis of highly substituted and functionalized pyridine-alkynyl derivatives has been a major focus, leading to the development of sophisticated and efficient chemical strategies. Traditional methods are continually being refined, and new catalytic systems are emerging.

Recent progress includes one-pot rhodium-catalyzed C–H bond functionalization, which allows for the synthesis of highly substituted pyridines from terminal alkynes and α,β-unsaturated ketoximes. nih.gov A significant challenge in such reactions, the undesired homocoupling of terminal alkynes, has been effectively suppressed through the use of specific ligands like triisopropyl phosphite (B83602). nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, remain indispensable tools for introducing alkynyl and aryl groups onto the pyridine scaffold. mdpi.comnih.gov For example, 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines have been synthesized using a Sonogashira coupling to introduce the alkynyl group, followed by a Suzuki cross-coupling to add the aryl moiety. mdpi.com

Furthermore, cascade reactions are gaining prominence for their efficiency in building complex molecular frameworks in a single operation. A notable example is the 6-endo-dig cyclization for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, which demonstrates excellent regional selectivity and functional group tolerance. nih.gov These emerging methodologies provide chemists with powerful tools to access a wide array of pyridine-alkynyl structures with high precision and efficiency.

| Methodology | Catalyst/Reagent | Reaction Type | Key Advantages | Reference |

| C-H Bond Functionalization | Rhodium complexes with phosphite ligands | C-H Alkenylation/Electrocyclization | One-pot synthesis, suppresses alkyne dimerization | nih.gov |

| Cross-Coupling Reactions | Palladium catalysts (e.g., Pd(PPh₃)₄) | Sonogashira, Suzuki | High versatility for introducing various substituents | mdpi.com |

| Cascade Cyclization | Silver, Iodine, or NBS | 6-endo-dig cyclization | High efficiency, excellent regional selectivity | nih.gov |

| Base-Promoted Annulation | Cs₂CO₃ | [2+2+1+1] Cyclocondensation | Transition-metal-free, one-pot procedure | mdpi.com |

Prospective Areas for Application in Advanced Materials Science

The unique photophysical and electronic properties of pyridine-alkynyl compounds make them highly promising candidates for advanced materials. Their rigid, conjugated structures are ideal for applications in optoelectronics, sensing, and polymer science.